1,4-Phenylenebis(1,4'-bipiperidin-1'-ylmethanone)

Catalog No.
S546360
CAS No.
M.F
C28H42N4O2
M. Wt
466.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,4-Phenylenebis(1,4'-bipiperidin-1'-ylmethanone)

Product Name

1,4-Phenylenebis(1,4'-bipiperidin-1'-ylmethanone)

IUPAC Name

[4-(4-piperidin-1-ylpiperidine-1-carbonyl)phenyl]-(4-piperidin-1-ylpiperidin-1-yl)methanone

Molecular Formula

C28H42N4O2

Molecular Weight

466.7 g/mol

InChI

InChI=1S/C28H42N4O2/c33-27(31-19-11-25(12-20-31)29-15-3-1-4-16-29)23-7-9-24(10-8-23)28(34)32-21-13-26(14-22-32)30-17-5-2-6-18-30/h7-10,25-26H,1-6,11-22H2

InChI Key

HOUMUCTZMMLNTR-UHFFFAOYSA-N

SMILES

C1CCN(CC1)C2CCN(CC2)C(=O)C3=CC=C(C=C3)C(=O)N4CCC(CC4)N5CCCCC5

Solubility

Soluble in DMSO

Synonyms

UNC1079; UNC-1079; UNC 1079.

Canonical SMILES

C1CCN(CC1)C2CCN(CC2)C(=O)C3=CC=C(C=C3)C(=O)N4CCC(CC4)N5CCCCC5

Description

The exact mass of the compound 1,4-Phenylenebis(1,4'-bipiperidin-1'-ylmethanone) is 466.3308 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

1,4-Phenylenebis(1,4'-bipiperidin-1'-ylmethanone), also known by its identifier UNC1079, is a synthetic compound with the molecular formula C28H42N4O2 and a molecular weight of approximately 466.66 g/mol. This compound features a central 1,4-phenylenebis structure flanked by two bipiperidin-1-ylmethanone moieties. Its solid form is characterized by a high purity level, often reported at 98% in commercial preparations .

  • Potential applications based on structure

    The presence of the piperidine groups in the molecule suggests potential interest for its interaction with receptors containing similar binding pockets. Piperidine is a common scaffold in medicinal chemistry, known for its presence in various bioactive molecules PubChem, CID 5280. However, further research is needed to confirm this and elucidate any specific targets.

  • Availability for research

    Some chemical suppliers offer 1,4-Phenylenebis(1,4'-bipiperidin-1'-ylmethanone), but the product information typically focuses on chemical properties and storage recommendations, with no mention of established scientific research applications example: BLD Pharm: .

Typical of amides and ketones due to the presence of the methanone functional groups. It can undergo hydrolysis in the presence of acids or bases, leading to the formation of corresponding bipiperidine derivatives and phenyl derivatives. Additionally, it may react with nucleophiles due to the electrophilic nature of the carbonyl groups.

1,4-Phenylenebis(1,4'-bipiperidin-1'-ylmethanone) has garnered attention for its potential biological activities. It has been studied for its effects on neurotransmitter systems, particularly in relation to dopamine and serotonin pathways. Preliminary studies suggest that it may exhibit neuroprotective properties and could be beneficial in treating conditions such as neurodegenerative diseases .

The synthesis of 1,4-phenylenebis(1,4'-bipiperidin-1'-ylmethanone) typically involves the following steps:

  • Formation of Bipiperidine Derivative: The synthesis begins with the formation of bipiperidine from piperidine through a series of reactions involving alkylation.
  • Condensation Reaction: The bipiperidine is then reacted with phthalic anhydride or similar aromatic compounds to form the phenylenebis structure.
  • Final Product Formation: The final step involves acylation using an appropriate acyl chloride or anhydride to yield 1,4-phenylenebis(1,4'-bipiperidin-1'-ylmethanone).

These methods may vary slightly based on specific laboratory protocols or desired yields .

This compound has potential applications in medicinal chemistry and pharmacology. Its neuroactive properties make it a candidate for research into treatments for neurological disorders such as Parkinson's disease and schizophrenia. Additionally, its structural characteristics may allow it to serve as a scaffold for further drug design efforts aimed at developing new therapeutics targeting central nervous system disorders .

Interaction studies involving 1,4-phenylenebis(1,4'-bipiperidin-1'-ylmethanone) have focused on its binding affinity to various receptors in the brain. It has shown promising results in modulating dopamine receptor activity, which could be pivotal in treating conditions associated with dopaminergic dysfunctions. Further studies are required to elucidate its mechanism of action and potential side effects .

Several compounds share structural similarities with 1,4-phenylenebis(1,4'-bipiperidin-1'-ylmethanone). Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
1,4-PhenylenediamineContains two amino groupsUsed in dye manufacturing and polymer production
1,4-Benzenedicarboxylic acid (Phthalic acid)Contains two carboxylic acid groupsCommonly used as a plasticizer and in resin production
1,4-Diazabicyclo[2.2.2]octaneA bicyclic compoundKnown for its strong basicity and utility in organic synthesis
4-(Bipiperidin-1-yl)methylphenolContains a bipiperidine and phenolic groupPotential antioxidant properties

The uniqueness of 1,4-phenylenebis(1,4'-bipiperidin-1'-ylmethanone) lies in its dual bipiperidine structure combined with the phenylenebis framework, which enhances its biological activity compared to simpler derivatives like phthalic acid or benzenediamine.

1,4-Phenylenebis(1,4'-bipiperidin-1'-ylmethanone), also known by its systematic IUPAC name [4-(4-piperidin-1-ylpiperidine-1-carbonyl)phenyl]-(4-piperidin-1-ylpiperidin-1-yl)methanone, is a synthetic bis-amide compound with the molecular formula C₂₈H₄₂N₄O₂ and a molecular weight of 466.66 g/mol. Its CAS Registry Number is 1418741-86-2, and it is commonly referenced by the identifier UNC1079 in biochemical research. The compound is also cataloged under the ChEMBL ID CHEMBL2426474, emphasizing its relevance in medicinal chemistry.

Structural Characteristics

The molecule features a central 1,4-phenylene group symmetrically linked to two bipiperidin-1-ylmethanone moieties. Each bipiperidine subunit consists of two fused piperidine rings, creating a rigid, three-dimensional scaffold. The carbonyl groups bridge the aromatic core and the nitrogen-rich heterocycles, contributing to its planar geometry and hydrogen-bonding capabilities.

Structural FeatureDescription
Central aromatic ring1,4-disubstituted benzene core
Bipiperidine moietiesTwo fused piperidine rings per side chain
Carbonyl bridgesAmide linkages connecting aromatic core to bipiperidine units
Molecular symmetryC₂ symmetry axis through the benzene ring

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.7

Hydrogen Bond Acceptor Count

4

Exact Mass

466.33077660 g/mol

Monoisotopic Mass

466.33077660 g/mol

Heavy Atom Count

34

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-08-15
1. James, L.I., Barsyte-Lovejoy, D., Zhong, N., et al. Discovery of a chemical probe for the L3MBTL3 methyllysine reader domain. Nature Chemical Biology 9(3), 184-191 (2013).

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